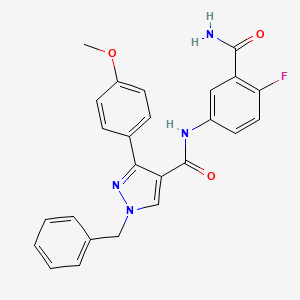
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone, also known as BPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPMP is a small molecule that belongs to the class of piperidine derivatives and has a molecular formula C20H21N2O.
Wirkmechanismus
The mechanism of action of (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase activity, modulation of dopamine receptors, and inhibition of the PI3K/Akt/mTOR signaling pathway. These effects can lead to improved cognitive function, decreased addiction behavior, and inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its small molecular size, high purity, and ease of synthesis. However, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone research, including further optimization of the synthesis method, investigation of its potential as a drug candidate for other diseases, and exploration of its mechanism of action in various signaling pathways. Additionally, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone could be used as a tool to study the role of acetylcholinesterase and dopamine receptors in various physiological processes. Overall, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has significant potential for scientific research and could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone involves the reaction of 2-chloronicotinic acid with 4-benzylpiperidine in the presence of sodium hydride and DMF. The resulting intermediate is then treated with acetic anhydride and acetic acid to obtain the final product. This method has been optimized to achieve a high yield of (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone with good purity.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has shown potential in various scientific research areas, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been identified as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In neuroscience, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been used as a tool to study the role of dopamine receptors in addiction and reward pathways. In cancer research, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(17-8-4-5-11-19-17)20-12-9-16(10-13-20)14-15-6-2-1-3-7-15/h1-8,11,16H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKRPJJTAFTNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)



![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)